5-Chloro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
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Overview
Description
5-Chloro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves the reaction of 5-chloropyrimidine with N-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyrimidine: A related pyrimidine derivative with similar chemical properties.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another compound with a pyrimidine core and similar functional groups.
Uniqueness
5-Chloro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5-Chloro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is notable for its structural features, including a chloro substituent and a piperidine moiety, which may enhance its interaction with biological targets.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄ClN₅·2HCl |
Molecular Weight | 292.17 g/mol |
CAS Number | 1289386-83-9 |
Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various disease pathways. The presence of the chloro group enhances the compound's lipophilicity, potentially improving its permeability across cellular membranes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Antiviral Properties : The compound has been investigated for its antiviral potential, particularly against RNA viruses. Its mechanism may involve the inhibition of viral replication through interference with viral enzymes .
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
Case Studies
Several studies have focused on the biological activity of pyrimidine derivatives, including this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that similar pyrimidine derivatives showed significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 0.1 to 10 µM depending on the specific structural modifications .
- Antiviral Activity Assessment : A recent investigation into the antiviral properties of related compounds indicated that they could inhibit viral replication at low micromolar concentrations, suggesting a promising avenue for drug development against viral infections .
Research Findings
Research findings highlight the importance of structural modifications in enhancing biological activity:
Compound Type | Activity Type | IC50 (µM) |
---|---|---|
Pyrimidine Derivative | Anticancer | 0.5 - 5 |
Piperidine-containing Compounds | Antiviral | 1 - 10 |
Chloro-substituted Pyrimidines | Antimicrobial | 0.2 - 3 |
These findings suggest that modifications to the core structure can lead to improved efficacy and selectivity against target cells.
Properties
IUPAC Name |
5-chloro-N-methyl-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.2ClH/c1-15(9-2-4-12-5-3-9)10-13-6-8(11)7-14-10;;/h6-7,9,12H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDWBTRIWDMVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2=NC=C(C=N2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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